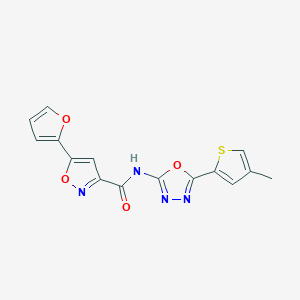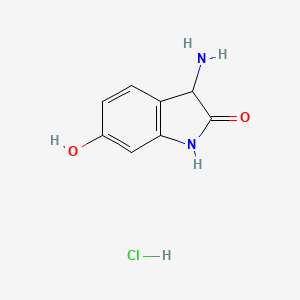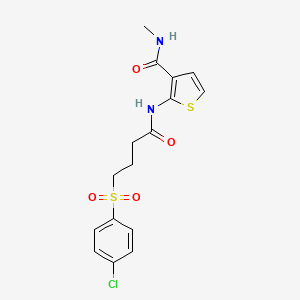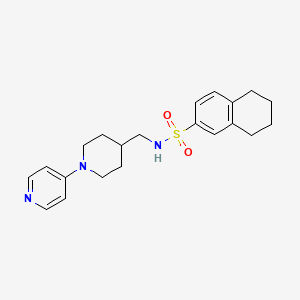![molecular formula C18H14F3NS B2431796 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338415-71-7](/img/structure/B2431796.png)
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, also known as 4,8-DMQ, is a novel synthetic quinoline derivative with a wide range of applications in scientific research. It has been studied for its potential use in a variety of biological and chemical processes, including its use as a fluorescent probe for imaging, as a ligand for metal-catalyzed reactions, and as a potential drug for treating various diseases.
Applications De Recherche Scientifique
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent probe for imaging, as a ligand for metal-catalyzed reactions, and as a potential drug for treating various diseases. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in the synthesis of other compounds, such as quinoline derivatives and heterocycles.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is not fully understood. However, it is believed to interact with certain proteins in the cell, which can lead to changes in the cell’s metabolism and gene expression. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been shown to interact with certain enzymes, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in a variety of biochemical and physiological processes. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has been studied for its potential use in the treatment of bacterial infections, and its potential use as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline in lab experiments include its low cost, its ease of synthesis, and its low toxicity. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a highly stable molecule, which makes it ideal for use in a variety of lab experiments.
The limitations of using 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline in lab experiments include its low solubility in water, its low absorption in the body, and the fact that it is not approved for use in humans. Additionally, the mechanism of action of 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is not fully understood, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline include its use in the development of new drugs, its use in the development of new imaging techniques, its use in the development of new catalysts, and its use in the development of new materials. Additionally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline could be studied for its potential use in the treatment of neurological disorders, its potential use as an antioxidant, and its potential use as a ligand for metal-catalyzed reactions. Finally, 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline could be studied for its potential use in the synthesis of other compounds, such as quinoline derivatives and heterocycles.
Méthodes De Synthèse
4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille reaction, and the Heck reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, and involves the reaction of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Stille reaction involves the reaction of an organotin reagent and an aryl halide in the presence of a palladium catalyst, while the Heck reaction involves the reaction of an olefin and an aryl halide in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
4,8-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NS/c1-11-5-3-8-15-12(2)9-16(22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONYQMIAGQXZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)

![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2431723.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol](/img/structure/B2431730.png)
![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)


